

An In-depth Technical Guide to 4-Ethylheptan-2-one

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Compound of Interest

Compound Name: 4-Ethylheptan-2-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **4-ethylheptan-2-one**, including its chemical identity, physical properties, and general experimental protocols relevant to its synthesis and characterization. Given the limited specific literature on this compound, this guide combines available data with established methodologies for aliphatic ketones to support research and development activities.

Chemical Identification and Properties

4-Ethylheptan-2-one is an aliphatic ketone with the molecular formula $C_9H_{18}O$.^{[1][2]} Its chemical identity is formally established by its IUPAC name and CAS number.

IUPAC Name: **4-ethylheptan-2-one**^{[1][2]} CAS Number: 121138-93-0^{[1][2]}

A summary of its computed physicochemical properties is provided in the table below.

Property	Value	Source
Molecular Weight	142.24 g/mol	PubChem[1]
Molecular Formula	C9H18O	PubChem[1]
XLogP3-AA (LogP)	2.8	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	5	PubChem[1]
Exact Mass	142.135765193 Da	PubChem[1]
Topological Polar Surface Area	17.1 Å ²	PubChem[1]
Heavy Atom Count	10	PubChem[1]

Experimental Protocols

Detailed experimental data for the synthesis and analysis of **4-ethylheptan-2-one** is not readily available in published literature. Therefore, this section provides generalized protocols applicable to the synthesis and characterization of similar aliphatic ketones.

A common method for the synthesis of ketones is the oxidation of secondary alcohols.

Protocol: Oxidation of a Secondary Alcohol to a Ketone

- **Dissolution:** Dissolve the corresponding secondary alcohol (4-ethylheptan-2-ol) in a suitable organic solvent, such as dichloromethane or acetone, in a round-bottom flask.
- **Cooling:** Place the flask in an ice bath to maintain a temperature of 0-5°C.
- **Oxidizing Agent Addition:** Slowly add an oxidizing agent, such as pyridinium chlorochromate (PCC) or a solution of sodium hypochlorite with a catalytic amount of TEMPO, to the stirred solution.

- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.
- **Quenching:** Quench the reaction by adding a suitable reagent. For PCC, this may involve filtering through a pad of silica gel. For TEMPO-catalyzed reactions, a reducing agent like sodium thiosulfate can be used.
- **Extraction:** Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether.
- **Washing:** Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
- **Drying and Concentration:** Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude ketone.
- **Purification:** Purify the crude product by flash column chromatography on silica gel or by distillation.

The identity and purity of the synthesized ketone can be confirmed using several analytical techniques.

Protocol: Identification of a Ketone using 2,4-Dinitrophenylhydrazine (DNPH)

- **Sample Preparation:** Dissolve a small amount of the sample in ethanol.
- **Reagent Addition:** Add a few drops of the 2,4-DNPH reagent to the sample solution.
- **Observation:** The formation of a yellow, orange, or red precipitate indicates the presence of a carbonyl group (aldehyde or ketone).^[3]
- **Confirmation:** The melting point of the resulting hydrazone derivative can be determined and compared to known values for further identification.

Protocol: Distinction from Aldehydes using Tollens' Test

- **Sample Preparation:** Add a few drops of the sample to Tollens' reagent in a clean test tube.

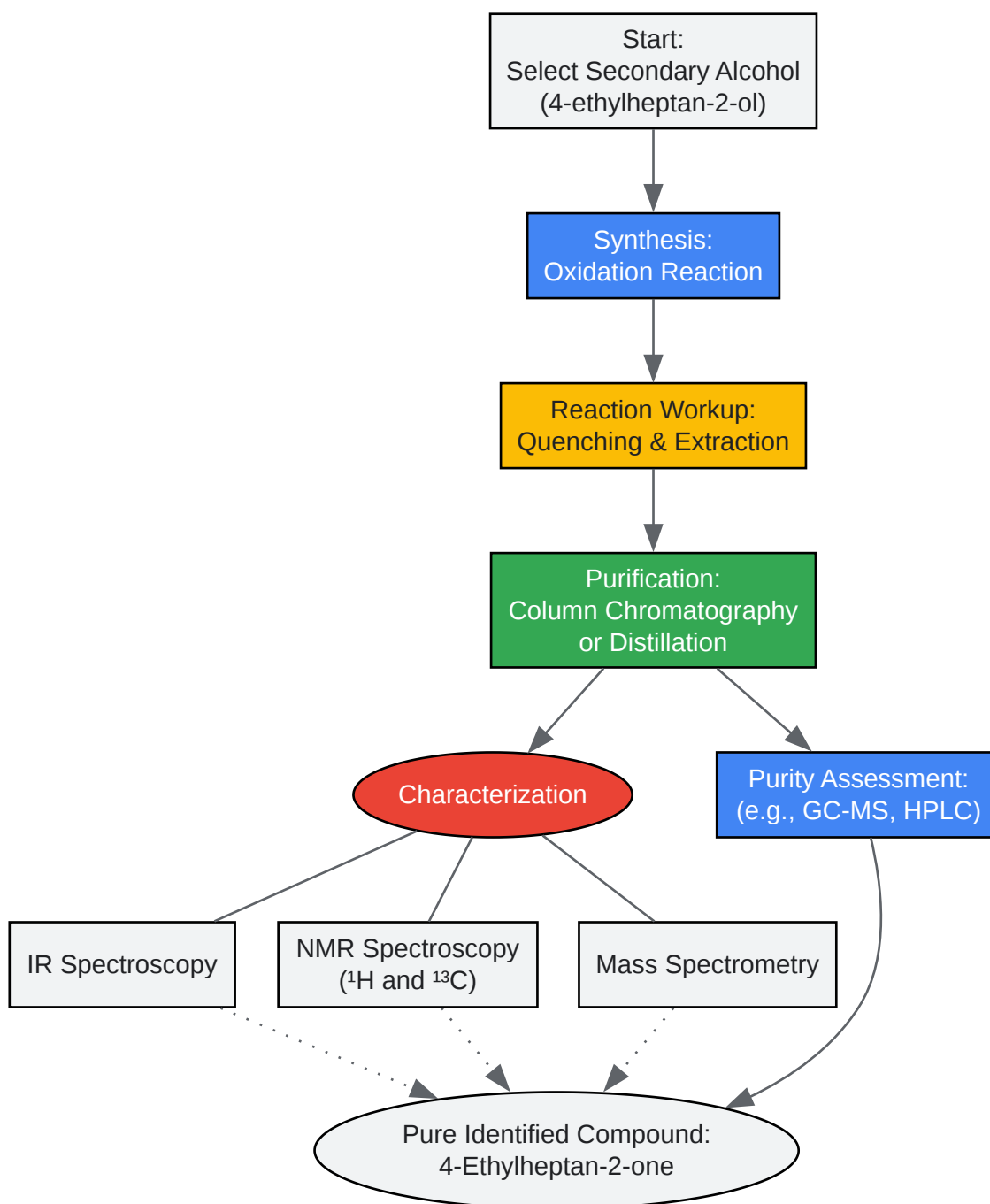
- Observation: Gently warm the mixture in a water bath. The absence of a silver mirror formation indicates that the compound is a ketone and not an aldehyde.[3][4]

Protocol: Spectroscopic Analysis

- Infrared (IR) Spectroscopy: Acquire an IR spectrum of the purified sample. A strong, sharp absorption peak in the region of $1705\text{-}1725\text{ cm}^{-1}$ is characteristic of the C=O stretching vibration of an aliphatic ketone.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum will show characteristic signals for the protons adjacent to the carbonyl group and the ethyl group.
 - ^{13}C NMR: The spectrum will show a characteristic signal for the carbonyl carbon in the range of 200-220 ppm.
- Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak should correspond to the calculated molecular weight of **4-ethylheptan-2-one**.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a novel ketone such as **4-ethylheptan-2-one**.



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General workflow for ketone synthesis and analysis.

Applications in Drug Development

While there is no specific information on the biological activity or applications of **4-ethylheptan-2-one** in drug development, aliphatic ketones can serve as important intermediates in the

synthesis of more complex molecules. They can be used as building blocks in reactions such as aldol condensations, Wittig reactions, and Baeyer-Villiger oxidations to construct the carbon skeletons of potential drug candidates.

Furthermore, small molecule ketones are sometimes investigated as volatile biomarkers for certain diseases. Analytical methods for their detection in biological samples are therefore of interest.

Conclusion

4-Ethylheptan-2-one is a simple aliphatic ketone for which detailed experimental and application data is sparse. However, by applying established principles of organic synthesis and analysis, researchers can effectively produce and characterize this compound. The protocols and workflows provided in this guide offer a solid foundation for professionals in the chemical and pharmaceutical sciences to work with this and similar molecules.

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